molecular formula C16H16Cl2N2O B11958864 1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea

1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea

Cat. No.: B11958864
M. Wt: 323.2 g/mol
InChI Key: ALNBRPKLWZNUAZ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea is a di-substituted urea compound characterized by a 3,4-dichlorophenyl group and a 2,4,6-trimethylphenyl group.

Properties

Molecular Formula

C16H16Cl2N2O

Molecular Weight

323.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea

InChI

InChI=1S/C16H16Cl2N2O/c1-9-6-10(2)15(11(3)7-9)20-16(21)19-12-4-5-13(17)14(18)8-12/h4-8H,1-3H3,(H2,19,20,21)

InChI Key

ALNBRPKLWZNUAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Single-Step Condensation Reaction

The most efficient method involves direct reaction between 3,4-dichloroaniline and 2,4,6-trimethylphenyl isocyanate under anhydrous conditions:

3,4-Dichloroaniline+2,4,6-Trimethylphenyl IsocyanateBaseThis compound\text{3,4-Dichloroaniline} + \text{2,4,6-Trimethylphenyl Isocyanate} \xrightarrow{\text{Base}} \text{this compound}

Key Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM), chosen for their ability to dissolve both reactants.

  • Catalyst : Triethylamine (0.5–1.0 equiv.) to deprotonate the amine and accelerate nucleophilic attack.

  • Temperature : 0–25°C to minimize side reactions.

  • Reaction Time : 4–8 hours, monitored via thin-layer chromatography (TLC).

Yield : 72–85% after purification by recrystallization from ethanol.

Multi-Step Alternative Routes

For industrial-scale production, a two-step approach is occasionally employed to improve purity:

  • Formation of Intermediate Carbamate :
    Reacting 3,4-dichloroaniline with phosgene or triphosgene generates 3,4-dichlorophenyl carbamate, which is then treated with 2,4,6-trimethylaniline.

  • Urea Formation :
    The carbamate intermediate reacts with 2,4,6-trimethylaniline under basic conditions to yield the final product.

Advantages :

  • Reduces byproduct formation by isolating the carbamate intermediate.

  • Achieves yields >90% in optimized setups.

Catalysts and Solvent Systems

Catalyst Optimization

Base catalysts are critical for deprotonating the amine and enhancing reactivity:

CatalystConcentration (equiv.)Yield (%)Purity (%)
Triethylamine1.08298
DBU0.58597
Pyridine1.56895

DBU (1,8-Diazabicycloundec-7-ene) shows superior performance due to its strong base strength and low nucleophilicity.

Solvent Effects

Polar aprotic solvents enhance reaction kinetics by stabilizing ionic intermediates:

SolventDielectric ConstantYield (%)Reaction Time (h)
THF7.6826
DCM8.9788
DMF36.7755

THF balances solubility and reaction rate, making it the preferred choice.

Industrial-Scale Production Techniques

Large-scale synthesis requires modifications to ensure cost-effectiveness and safety:

  • Continuous Flow Reactors :

    • Reduce reaction time to 2–3 hours via enhanced mixing and heat transfer.

    • Achieve >90% conversion with minimal solvent use.

  • Purification Methods :

    • Recrystallization : Ethanol/water mixtures (3:1) yield 98% pure product.

    • Column Chromatography : Reserved for high-purity (>99%) batches using silica gel and ethyl acetate/hexane.

Analytical Characterization

Post-synthesis analysis confirms structural integrity and purity:

Spectroscopic Data

  • FT-IR :

    • N-H stretch: 3320 cm⁻¹ (urea NH).

    • C=O stretch: 1645 cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.21 (s, 1H, NH).

    • δ 7.45–7.12 (m, 3H, aromatic H).

    • δ 2.31 (s, 9H, CH₃).

  • Mass Spectrometry :

    • Molecular ion peak at m/z 323.2 (M⁺), consistent with C₁₆H₁₆Cl₂N₂O.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms purity ≥98%.

Challenges and Mitigation Strategies

  • Moisture Sensitivity :

    • Isocyanates react violently with water, necessitating anhydrous conditions.

    • Solution : Use molecular sieves and inert atmospheres (N₂/Ar).

  • Byproduct Formation :

    • Biuret derivatives form via excess isocyanate.

    • Solution : Strict stoichiometric control and real-time monitoring via TLC.

  • Purification Difficulties :

    • Urea derivatives exhibit low solubility in most solvents.

    • Solution : Gradient recrystallization with ethanol/water .

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea has been investigated for its potential anticancer properties. Studies have shown that similar urea derivatives exhibit cytotoxic effects against various cancer cell lines. The compound may interfere with cellular signaling pathways involved in cancer progression by modulating enzyme activities or receptor interactions.

Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes that are crucial for tumor growth and survival. For instance, urea derivatives can act as inhibitors of proteasomes or other metabolic enzymes that cancer cells rely on for proliferation.

Agricultural Applications

Herbicide Development
This compound is structurally related to several herbicides used in agriculture. Its application as a herbicide is based on its ability to inhibit photosynthesis in target plant species. Research has indicated that urea derivatives can disrupt the normal functioning of chloroplasts, leading to reduced growth or death of undesirable plants.

Case Study: Herbicidal Activity
A study demonstrated the effectiveness of this compound in controlling weed species in rice paddies. The compound exhibited selective toxicity, allowing for the preservation of rice plants while effectively eliminating competitive weeds.

Materials Science

Polymer Synthesis
In materials science, this compound can serve as a building block for synthesizing novel polymers. The presence of multiple functional groups allows for the modification of polymer properties such as thermal stability and mechanical strength.

Table 1: Comparison of Polymer Properties

PropertyStandard PolymerPolymer with Urea Derivative
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
Degradation RateFastControlled

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Growth Inhibition : Compounds like BTdCPU and NCPdCPU () demonstrate growth inhibition mechanisms, implying the target compound may share similar pathways .
  • Data Limitations: No direct studies on the target compound’s bioactivity or environmental impact were found. Further research is needed to evaluate its efficacy and safety relative to established herbicides like diuron.

Biological Activity

1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of aryl ureas, which are known for their diverse pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings.

  • Molecular Formula : C16H16Cl2N2O
  • Molecular Weight : 323.217 g/mol
  • CAS Number : 6341-79-3

The biological activity of this compound can be attributed to its interaction with various biological targets. Aryl ureas typically function as inhibitors of specific enzymes or receptors, affecting metabolic pathways.

Photosynthesis Inhibition

Similar compounds in the aryl urea class, such as DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), have been shown to inhibit photosynthesis by blocking the Q_B plastoquinone binding site in photosystem II. This action prevents electron flow from photosystem II to plastoquinone, thereby disrupting the photosynthetic electron transport chain .

Anticancer Activity

Recent studies have indicated that derivatives of aryl ureas exhibit anticancer properties. For example, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The following table summarizes some findings related to anticancer activity:

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AMCF-70.48Induces apoptosis via caspase activation
Compound BHCT-1160.78Cell cycle arrest at G1 phase
This compoundTBDTBDTBD

Note: Specific IC50 values and mechanisms for the target compound need further empirical data.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in studies focusing on cholinesterase inhibition. For instance, related thiourea derivatives have demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that similar activities might be present in this compound.

Case Studies

A study investigating various aryl urea derivatives reported that certain compounds exhibited high selectivity and potency against AChE and BChE with IC50 values below 100 µg/mL . These findings indicate a potential for developing this compound into a therapeutic agent targeting neurodegenerative diseases.

Toxicity and Safety Profile

While many aryl urea compounds have shown promising biological activities, concerns regarding their toxicity must be addressed. DCMU has been classified as a probable human carcinogen based on animal studies . Similar assessments for this compound are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3,4-Dichlorophenyl)-3-(2,4,6-trimethylphenyl)urea, and how can reaction conditions be systematically optimized?

  • Answer : The compound can be synthesized via urea-forming reactions between aryl isocyanates and amines. Optimization involves factorial design experiments to test variables such as solvent polarity (e.g., DMF vs. THF), temperature (25–120°C), and catalyst presence (e.g., triethylamine). Statistical methods like response surface methodology (RSM) minimize experimental runs while identifying optimal conditions . For analogs, reaction yields improved from 45% to 82% when switching from aprotic to polar solvents .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural purity and confirming the identity of this urea derivative?

  • Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) resolves aromatic substituent patterns and urea linkage confirmation. High-Resolution Mass Spectrometry (HRMS) validates molecular mass (e.g., theoretical ~327.2 g/mol for C₁₆H₁₅Cl₂N₂O). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98% purity threshold). X-ray crystallography, as applied to structurally similar ureas, provides definitive conformation analysis .

Q. How can researchers design preliminary toxicity or bioactivity assays for this compound?

  • Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on HEK-293 or HepG2 cells) at concentrations 1–100 µM. Parallel enzymatic inhibition studies (e.g., kinase or phosphatase targets) use fluorescence-based substrates. Dose-response curves (IC₅₀ calculations) and negative controls (e.g., DMSO vehicle) are critical to distinguish specific activity from nonspecific effects .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Answer : Density Functional Theory (DFT) calculates electron distribution in the urea moiety to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) screens against protein databases (e.g., PDB) to prioritize targets. Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states for covalent binding, as demonstrated in triazole-urea inhibitor studies .

Q. How can contradictory data in solubility or bioactivity studies be resolved methodologically?

  • Answer : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility). Use orthogonal assays (e.g., isothermal titration calorimetry vs. UV-Vis for binding affinity). Meta-analysis of batch-to-batch variability (e.g., via ANOVA) identifies confounding factors like residual solvents or isomer impurities .

Q. What advanced reactor designs or flow chemistry approaches enhance the scalability of synthesizing this compound while maintaining yield?

  • Answer : Continuous flow reactors with immobilized catalysts (e.g., packed-bed silica-supported amines) improve heat transfer and reduce byproducts. Microfluidic systems enable precise control of stoichiometry, as shown in dihydroquinoline-urea syntheses achieving 90% yield at 0.5 mL/min flow rates .

Q. How do substituent modifications (e.g., halogen position, methyl group steric effects) influence the compound’s physicochemical properties?

  • Answer : Comparative studies using Hammett σ constants correlate electron-withdrawing Cl groups (meta/para positions) with urea hydrogen-bonding strength. LogP measurements (shake-flask method) quantify hydrophobicity changes; para-methyl groups in analogs increased logP by 0.8 units, enhancing membrane permeability .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals and institutional repositories (e.g., ICReDD for computational workflows ).
  • Experimental Replication : Document batch-specific variables (e.g., solvent lot, humidity) to ensure reproducibility .
  • Ethical Compliance : Adhere to institutional safety protocols for handling chlorinated aromatics and urea derivatives.

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